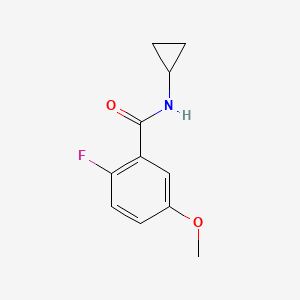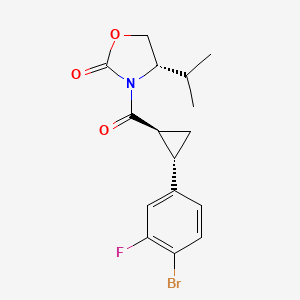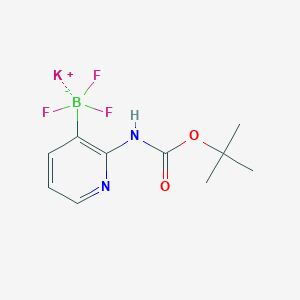
1-Cyclobutyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H14O It consists of a benzene ring substituted with a cyclobutyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, favoring ortho and para positions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the cyclobutyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of 1-cyclobutyl-2-nitro-4-methoxybenzene and 1-cyclobutyl-4-nitro-4-methoxybenzene.
Oxidation: Formation of 1-cyclobutyl-4-methoxybenzoic acid.
Reduction: Formation of 1-cyclobutyl-4-methoxycyclohexane.
Scientific Research Applications
1-Cyclobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutyl and methoxy substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Cyclobutyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Cyclopropyl-4-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group
Uniqueness
1-Cyclobutyl-4-methoxybenzene is unique due to the combination of the cyclobutyl and methoxy groups, which impart distinct chemical and physical properties. The cyclobutyl group introduces ring strain, while the methoxy group enhances the compound’s reactivity towards electrophilic aromatic substitution.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclobutyl-4-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3 |
InChI Key |
YMHQUXBZBABZGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















